![molecular formula C17H20N2O2 B1391282 N-(5-Amino-2-methylphenyl)-2-phenoxybutanamide CAS No. 1020723-53-8](/img/structure/B1391282.png)
N-(5-Amino-2-methylphenyl)-2-phenoxybutanamide
Overview
Description
N-(5-Amino-2-methylphenyl)-2-phenoxybutanamide, also known as NAMPA, is an organic compound with a wide range of applications in scientific research. It has been used in various experiments involving biochemical and physiological processes, and has been found to have a number of advantages and limitations for laboratory experiments.
Scientific Research Applications
I have conducted a search for the scientific research applications of N-(5-Amino-2-methylphenyl)-2-phenoxybutanamide , but unfortunately, the specific applications are not readily available in the search results. This compound seems to be used in proteomics research, as indicated by one of the sources , but detailed applications are not listed.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antimicrobial activities against clinically isolated strains .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to changes that inhibit the growth of microorganisms .
Biochemical Pathways
Related compounds have been shown to interfere with the normal functioning of microbial cells, leading to their death .
Pharmacokinetics
The compound’s solubility in dmso and methanol suggests that it may be well-absorbed and distributed in the body.
Result of Action
Related compounds have been found to exhibit antimicrobial activity, suggesting that this compound may also have similar effects .
Action Environment
It’s worth noting that the compound’s stability may be affected by light and temperature, as suggested by the recommendation to store it in a dark place at a temperature between 2-8°c .
properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-phenoxybutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-16(21-14-7-5-4-6-8-14)17(20)19-15-11-13(18)10-9-12(15)2/h4-11,16H,3,18H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFYYHRCGRZMJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)N)C)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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